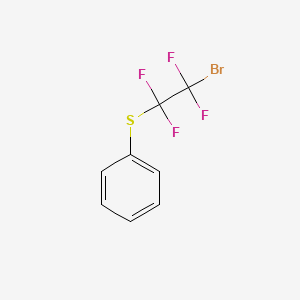

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane

説明

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane is a chemical compound with the molecular formula C8H5BrF4S and a molecular weight of 289.09 . It is intended for research use only.

Molecular Structure Analysis

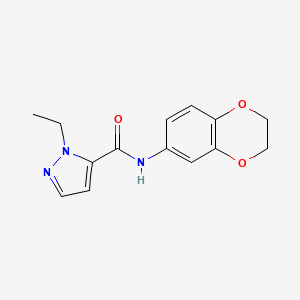

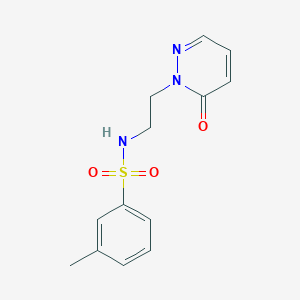

The molecular structure of this compound consists of a phenyl group (benzene ring) attached to a sulfane group, which is further connected to a 2-bromo-1,1,2,2-tetrafluoroethyl group .Chemical Reactions Analysis

This compound has been developed as a tetrafluoroethyl-radical and tetrafluoroethylene-diradical synthons for additions to alkenes .科学的研究の応用

Radical Addition and Synthesis

- Chernykh and Beier (2013) developed a method using (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane for radical additions to alkenes, leading to bromine-free products and compounds with the tetrafluoroethyl group. This showcases its utility in synthesizing tetrafluoroethylene-containing alkanes, expanding the toolkit for constructing fluoroorganic compounds (Chernykh & Beier, 2013).

Fluoroalkylation and Transition Metals

- Zhu et al. (2015) conducted a systematic investigation on the tetrafluoroethylenation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds, highlighting the significant role of the substituent R on the reactivity of α,α-difluoroalkyl copper species RCF2Cu. This study aids in understanding and developing new fluoroalkylation reactions promoted by transition metals (Zhu et al., 2015).

作用機序

Target of Action

It’s known that this compound is a fluoroalkylbromide . Fluoroalkylbromides are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that this compound is a radical source of the phenylsulfanyltetrafluoroethyl moiety . This suggests that it may undergo reactions that generate radicals, which can then interact with other molecules in the system.

特性

IUPAC Name |

(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKRNLPIVVTRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)

![N-(2-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2606074.png)

![1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2606075.png)

![Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2606090.png)